![molecular formula C19H15N3O2S B2938875 N-(benzo[d]thiazol-2-yl)-N-benzyl-3-methylisoxazole-5-carboxamide CAS No. 946317-45-9](/img/structure/B2938875.png)
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-methylisoxazole-5-carboxamide is a complex organic compound that likely contains a benzothiazole moiety, a benzyl group, and an isoxazole ring . Benzothiazole derivatives have been studied for their diverse biological activities, including anti-inflammatory properties .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, benzothiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of similar compounds is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of new anti-tubercular compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined through various spectroscopic techniques. For instance, IR spectroscopy can provide information about functional groups present in the molecule .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide”, focusing on six unique applications:
Antimicrobial Activity
This compound has been reported to exhibit potential as an antimicrobial agent. It has been evaluated against various bacteria and fungi, including Staphylococcus aureus , Escherichia coli , and Candida albicans , showing promising results .
Anti-inflammatory Activity
Some derivatives of this compound have been synthesized and tested for their anti-inflammatory activities. The colorimetric assays have established weak COX-1 inhibitory activity, suggesting potential use in treating inflammation-related conditions .
Anticancer Activity
Thiazole derivatives, including this compound, have shown anticancer activities. They are being explored for their potential use in cancer treatment due to their ability to interfere with cell proliferation .
Antidiabetic Activity
The compound’s derivatives are also being investigated for their antidiabetic properties. This research is crucial given the global rise in diabetes prevalence and the need for more effective treatments .
Neuroprotective Activity
Research has indicated that thiazole derivatives can have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
Material Science Applications
The compound has shown versatility in material science applications, particularly in organic light-emitting diodes (OLEDs). Materials based on this compound have been used as dopant emitters in OLED devices, exhibiting strong emission and low turn-on voltages .
Mechanism of Action
Target of Action
The primary targets of benzothiazole derivatives are often associated with antibacterial and anti-tubercular activities . In the case of anti-tubercular activity, the target is often the DprE1 enzyme .
Mode of Action
Benzothiazole derivatives interact with their targets, such as the DprE1 enzyme, to inhibit their function . This interaction results in the inhibition of the target’s activity, leading to the desired therapeutic effect.
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the functioning of their targets, disrupting the normal biochemical pathways in which these targets are involved .
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives showed favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would impact their bioavailability, determining the extent and rate at which they reach their target sites in the body.
Result of Action
The result of the compound’s action is the inhibition of the target’s activity. In the context of anti-tubercular activity, this would mean effective inhibition of the DprE1 enzyme, leading to potent anti-tubercular activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-13-11-16(24-21-13)18(23)22(12-14-7-3-2-4-8-14)19-20-15-9-5-6-10-17(15)25-19/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLWWCWMFRBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-methylisoxazole-5-carboxamide |
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